molecular formula C9H9NO2S B1621413 Benzoylthio-O-methyl ester carbamic acid CAS No. 3201-48-7

Benzoylthio-O-methyl ester carbamic acid

Cat. No.: B1621413
CAS No.: 3201-48-7
M. Wt: 195.24 g/mol
InChI Key: WDJXJGJVBDLRDD-UHFFFAOYSA-N
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Description

Benzoylthio-O-methyl ester carbamic acid, also known as N-Benzoylthiocarbamic-O-methylester, is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . This compound is characterized by its benzoylthio group attached to a carbamic acid ester, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoylthio-O-methyl ester carbamic acid typically involves the reaction of benzoyl chloride with O-methyl thiocarbamate under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Benzoylthio-O-methyl ester carbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzoylthio-O-methyl ester carbamic acid involves its interaction with specific molecular targets. The benzoylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Benzoylthio-O-methyl ester carbamic acid is unique due to the presence of both benzoyl and thiocarbamate groups, which confer distinct chemical reactivity and biological activity compared to other carbamate esters and thiocarbamates. Its dual functional groups allow it to participate in a broader range of chemical reactions and potentially exhibit more diverse biological activities .

Properties

IUPAC Name

O-methyl N-benzoylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-9(13)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXJGJVBDLRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376203
Record name Benzoylthio-O-methyl ester carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3201-48-7
Record name NSC24637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoylthio-O-methyl ester carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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